N-(3,4-dichlorophenyl)-N-methylglycine
Description
N-(3,4-Dichlorophenyl)-N-methylglycine (CAS: 431979-36-1) is a glycine derivative featuring a 3,4-dichlorophenyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₉H₉Cl₂NO₄S, with a molecular weight of 298.13 g/mol . The compound’s structure combines a polar glycine backbone with hydrophobic aromatic and sulfonyl groups, enabling diverse interactions in biological and chemical systems. It has been studied for applications in agrochemicals and pharmaceuticals, particularly due to the bioactivity imparted by the 3,4-dichlorophenyl moiety .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(3,4-dichloro-N-methylanilino)acetic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
ACWKJOAUGLZBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Bioactivity
The position of chlorine atoms on the phenyl ring significantly influences biological activity:
- N-(3,4-Dichlorophenyl)-N-methylglycine exhibits strong plant growth-regulating activity, comparable to commercial agents like 2,4-dichlorophenoxyacetic acid (2,4-D) .
- N-(2,4-Dichlorophenyl)-N-methylglycine (CAS: 884987-17-1) shows reduced herbicidal potency, highlighting the importance of the 3,4-dichloro configuration for optimal interaction with auxin receptors .
- N-(3,5-Dichlorophenyl)-N-methylglycine derivatives, such as iprodione metabolites, are less effective as growth regulators but are used as fungicides, demonstrating how substituent positioning alters target specificity .
Functional Group Modifications
Replacing the glycine backbone or sulfonyl group alters physicochemical and functional properties:
Key Observations :
Pharmacological Derivatives
In MAO-B inhibitors, the 3,4-dichlorophenyl group improves selectivity and potency:
- Indole-based MAO-B inhibitors with a 3,4-dichlorophenyl substituent show 10-fold higher activity than alkyl-substituted analogs, attributed to enhanced hydrophobic interactions in the enzyme’s binding pocket .
- This compound derivatives fused with pyrimidine (e.g., DT381) demonstrate antitumor activity against gastric cancer cells (IC₅₀: ~755 nM) , whereas simpler glycine derivatives are more effective in plant science applications .
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